

The Discovery and Synthesis of CCI-006: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCI-006

Cat. No.: B2770680

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCI-006 is a novel small molecule inhibitor identified as a promising therapeutic candidate for the treatment of MLL-rearranged (MLL-r) and CALM-AF10 translocated leukemias. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of **CCI-006**. It includes a proposed synthesis protocol, detailed experimental methodologies for key biological assays, and a summary of its anti-leukemic activity. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of oncology and drug development.

Introduction

Mixed-lineage leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies with a particularly poor prognosis, especially in infants. The chromosomal translocations involving the MLL gene lead to the expression of fusion proteins that drive leukemogenesis. There is a critical unmet need for novel therapeutic agents that can selectively target these leukemias. **CCI-006** emerged from a high-throughput screening effort to identify compounds with selective cytotoxicity against MLL-r leukemia cells[1].

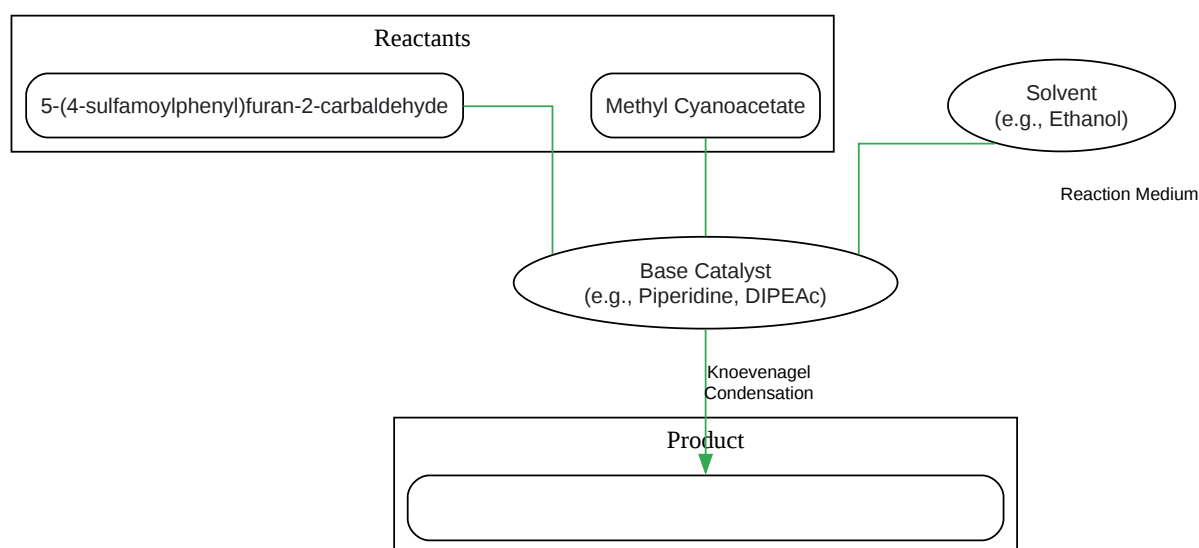
CCI-006, with the chemical name Methyl-2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylate (CAS No: 292053-42-0), was identified as a potent inhibitor of a subset of MLL-r and CALM-AF10 translocated leukemia cells. Its mechanism of action is linked to the induction of

mitochondrial dysfunction, leading to apoptosis. This guide details the available scientific information on **CCI-006**.

Proposed Synthesis of CCI-006

While a specific patented synthesis for **CCI-006** is not publicly available, a plausible synthetic route can be proposed based on the well-established Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with an active methylene compound. For the synthesis of **CCI-006**, the likely precursors are 5-(4-sulfamoylphenyl)furan-2-carbaldehyde and methyl cyanoacetate.

Proposed Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **CCI-006** via Knoevenagel condensation.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of structurally similar compounds, such as (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate[2][3][4].

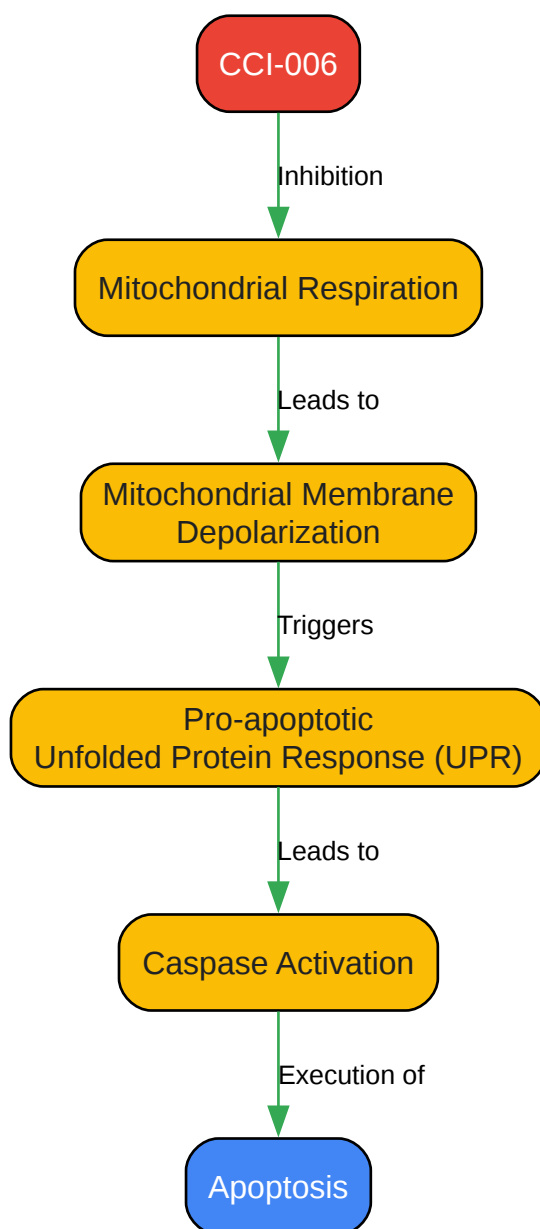
- **Reaction Setup:** To a solution of 5-(4-sulfamoylphenyl)furan-2-carbaldehyde (1 equivalent) in ethanol, add methyl cyanoacetate (1.2 equivalents).
- **Catalysis:** Add a catalytic amount of a suitable base, such as piperidine or diisopropylethylammonium acetate (DIPEAc)[5].
- **Reaction Conditions:** Stir the reaction mixture at room temperature for 8-12 hours or until completion, as monitored by thin-layer chromatography (TLC).
- **Workup and Purification:** Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final product, **CCI-006**.

Biological Activity and Mechanism of Action

CCI-006 has demonstrated selective cytotoxicity against a subset of MLL-rearranged leukemia cell lines[1]. Its primary mechanism of action involves the targeting of mitochondria, leading to a cascade of events culminating in apoptosis.

Signaling Pathway of CCI-006-Induced Apoptosis

CCI-006 inhibits mitochondrial respiration, which leads to mitochondrial membrane depolarization. This event triggers a pro-apoptotic unfolded protein response (UPR) and subsequent activation of the apoptotic cascade.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **CCI-006**-induced apoptosis.

Quantitative Data Summary

The following tables summarize the reported cytotoxic activity of **CCI-006** against a panel of leukemia cell lines.

Table 1: Cytotoxicity of **CCI-006** in MLL-rearranged and CALM-AF10 Leukemia Cell Lines

Cell Line	Subtype	CCI-006 IC50 (μM)
PER-485	MLL-r	Sensitive
MOLM-13	MLL-r	Sensitive
MV4;11	MLL-r	Sensitive
KOPN-8	MLL-r	Sensitive
RS4;11	MLL-r	Unresponsive
SEM	MLL-r	Unresponsive
U937-CALM-AF10	CALM-AF10	Sensitive

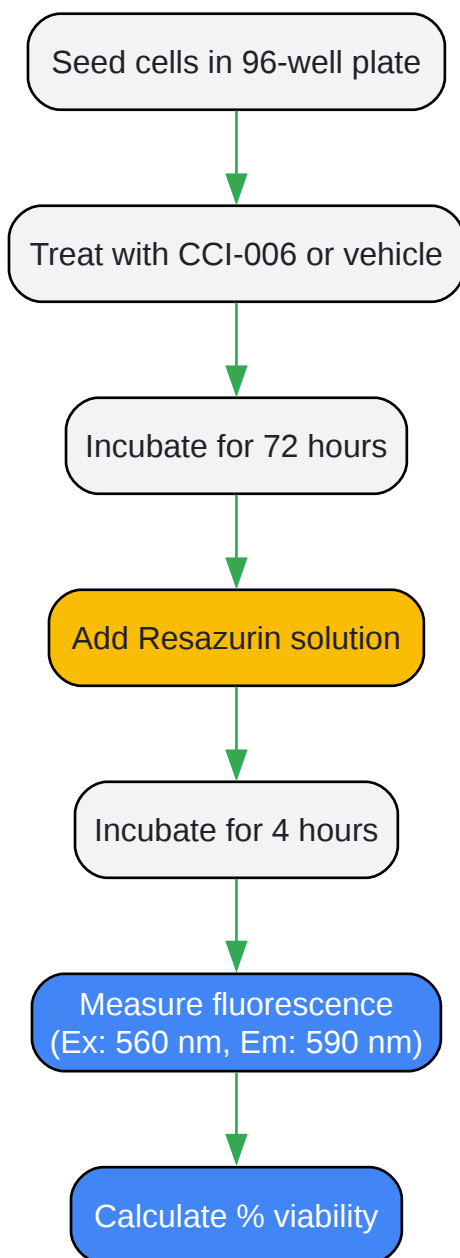
Note: Specific IC50 values were not available in the reviewed literature abstracts. "Sensitive" indicates significant cytotoxic effect at tested concentrations, while "Unresponsive" indicates a lack of significant effect.

Experimental Protocols

The following are detailed protocols for the key assays used to characterize the biological activity of **CCI-006**. These are based on standard laboratory methods.

Cell Viability Assay (Resazurin Reduction)

This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.



[Click to download full resolution via product page](#)

Caption: Workflow for the Resazurin cell viability assay.

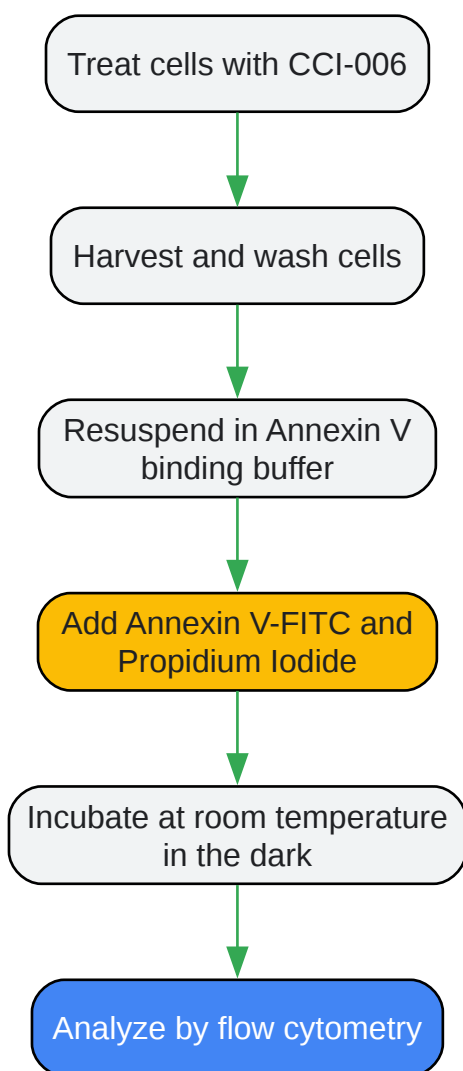
Protocol:

- Seed leukemia cells in a 96-well plate at a density of 1×10^4 cells/well.
- Treat cells with a serial dilution of **CCI-006** or vehicle control (DMSO).

- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Add 10 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
- Incubate for an additional 4 hours.
- Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by staining for externalized phosphatidylserine with Annexin V and for membrane integrity with a viability dye (e.g., propidium iodide).



[Click to download full resolution via product page](#)

Caption: Workflow for the Annexin V apoptosis assay.

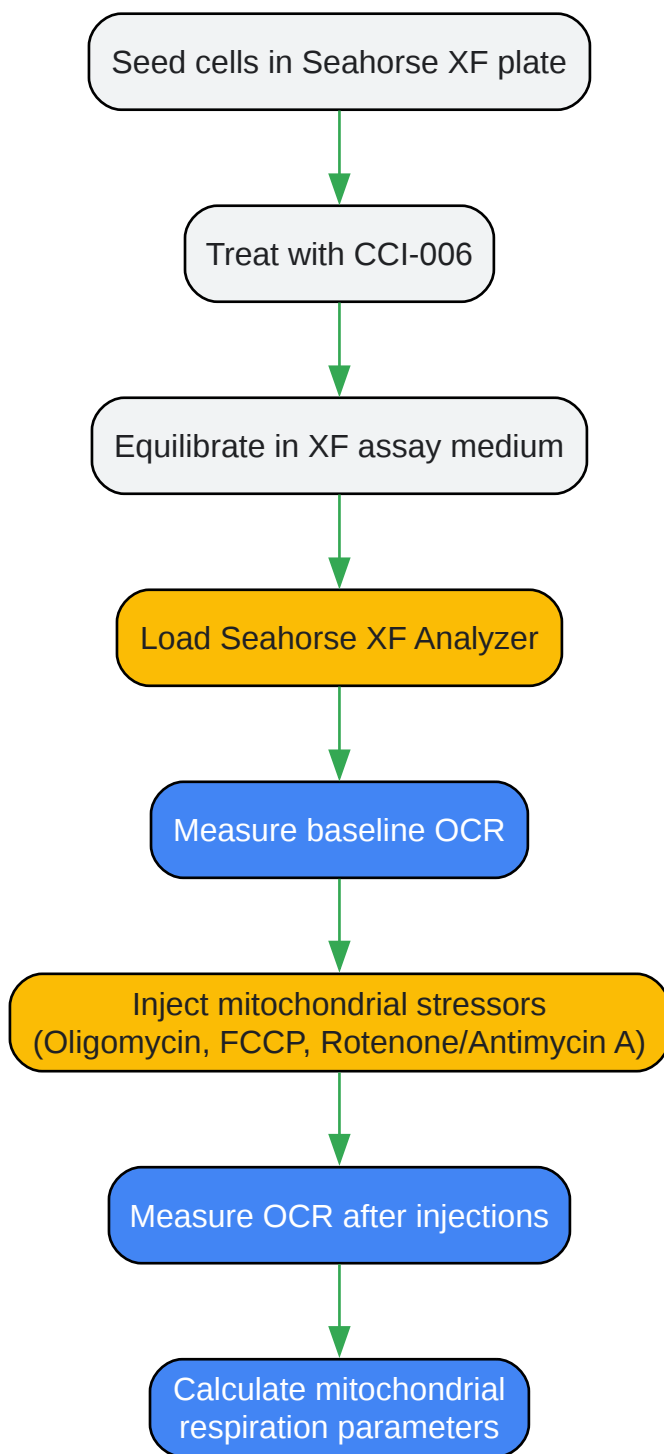
Protocol:

- Treat leukemia cells with **CCI-006** at the desired concentration and time points.
- Harvest cells by centrifugation and wash twice with cold PBS.
- Resuspend the cell pellet in 1X Annexin V binding buffer.
- Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

- Incubate for 15 minutes at room temperature in the dark.
- Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Mitochondrial Respiration Assay

The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- To cite this document: BenchChem. [The Discovery and Synthesis of CCI-006: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2770680#discovery-and-synthesis-of-cci-006]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com